

Toxicological Profile of (+)- α -Terpineol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (+)-alpha-Terpineol

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This document provides a comprehensive overview of the preliminary toxicological profile of (+)- α -Terpineol, a naturally occurring monoterpene alcohol found in the essential oils of various plants. Widely used in fragrances, cosmetics, and as a flavoring agent, understanding its toxicological properties is crucial for risk assessment and the development of safe applications. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed summary of available data, experimental methodologies, and known mechanisms of toxicity.

Executive Summary

Based on preliminary studies, (+)- α -Terpineol exhibits a low overall toxicity profile. Acute oral and dermal toxicity are low, and it is not classified as a skin or respiratory sensitizer.[1][2] While some studies indicate potential for reproductive and developmental toxicity at higher doses, it is generally not considered mutagenic or carcinogenic.[2][3] Cytotoxic effects have been observed, particularly against tumor cell lines, suggesting potential therapeutic applications.[4] [5] Mechanistic studies have identified its interaction with key signaling pathways, including NF- κ B and AMPK/mTOR/SREBP-1, which are involved in inflammation, cell survival, and metabolism.[5][6]

Toxicological Endpoints

Acute Toxicity

The acute toxicity of α -Terpineol is considered low via oral and dermal routes of exposure.[3][7]

Exposure Route	Test Species	Endpoint	Value (mg/kg)	Source
Oral	Rat	LD50	2,830 - 5,170	[3] [7] [8]
Oral	Rat	LD50 (for α/β -terpineol mixture)	4,300	[1] [3]
Oral	Mouse	LD50	2,830	[7]
Dermal	Rabbit	LD50	>3,000	[3]
Dermal	Rat	LD50	>2,000 - >5,000	[1] [2] [8]
Intramuscular	Mouse	LD50	2,000	[7] [9]

LD50: Lethal Dose, 50%. The dose required to kill half the members of a tested population.

Repeated-Dose and Sub-Chronic Toxicity

Studies on repeated exposure suggest a low level of toxicity. Effects observed in a 14-day oral study, such as decreased food intake and increased cholesterol, occurred at the limit dose.[\[3\]](#) Longer-duration studies have shown fewer effects.[\[3\]](#)

Study Duration	Test Species	Dose Levels (mg/kg/day)	Key Findings	NOAEL (mg/kg/day)	Source
14-Day	Rat (Oral)	Limit dose	Decreased food intake, increased cholesterol, and triacylglycerol .	Not established	[3]
28-Day	Rat (Oral)	0, 75, 150, 300	Reduced body weight, impaired motor coordination, decreased sperm parameters, histopathological changes in lungs and spleen.	<75	[10][11]
20-Week	Rat (Oral, α -terpenyl acetate)	up to 400	No adverse effects observed.	400 (equivalent to 314 of α -terpineol)	[3]
90-Day	Rat (Inhalation of cigarette smoke containing α -terpineol)	up to 19 ppm	Did not increase the overall toxicity of cigarette smoke.	Not established	[12]

NOAEL: No Observed Adverse Effect Level. The highest exposure level at which there are no biologically significant increases in the frequency or severity of adverse effects.

Genotoxicity and Mutagenicity

Overall, α -Terpineol shows a low concern for genotoxicity or mutagenicity.^[3] It has produced negative results in most Ames tests and in mammalian genotoxicity assays.^[3] However, some studies have noted clastogenic effects at higher concentrations in specific cell systems.^[13]

Assay Type	Test System	Concentration/Dose	Metabolic Activation (S9)	Result	Source
Ames Test	S. typhimurium (TA98, TA100, TA1535, TA1537, TA1538)	Up to 10,000 μ g/plate	With and Without	Negative	[3] [12]
Ames Test	S. typhimurium (TA102)	Not specified	With and Without	Weakly Positive	[3]
Mammalian Genotoxicity	Mouse lymphoma cells	Up to 300 ng/mL	With and Without	Negative	[3]
Comet Assay	Sarcoma 180 cells	100, 250, 500 μ g/mL	-	Genotoxic (DNA fragmentation)	[13]
Micronucleus Test	Sarcoma 180 cells	100, 250, 500 μ g/mL	-	Clastogenic (increased micronuclei)	[13]
Micronucleus Test	Human Lymphocytes	500 μ g/mL	-	Increased micronuclei, bridges, and nuclear buds	[14] [15]
Allium cepa Test	Meristematic cells	10, 50, 100 μ g/mL	-	Cytotoxic and Mutagenic (bridges, delayed anaphases)	[14] [15]

Cytotoxicity

α -Terpineol has demonstrated cytotoxic effects, particularly against various cancer cell lines, while showing less toxicity towards normal cells.[4][14] This selective cytotoxicity suggests its potential as an anticancer agent.[4]

Cell Line	Assay Type	Endpoint	Value	Source
HeLa (Cervical Cancer)	MTT	IC50	12.46 μ g/mL	[16]
MCF-7 (Breast Cancer)	MTT	IC50	33.0 μ g/mL	[16]
B16-F10 (Murine Melanoma)	MTT	-	More cytotoxic than to normal macrophages	[14][15]
Sarcoma 180	Trypan Blue	Cell Viability Reduction	50.9% at 100 μ g/mL	[13]
Small Cell Lung Carcinoma	Not specified	-	Most sensitive among 14 human tumor cell lines	[5]

IC50: Half-maximal inhibitory concentration. A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Reproductive and Developmental Toxicity

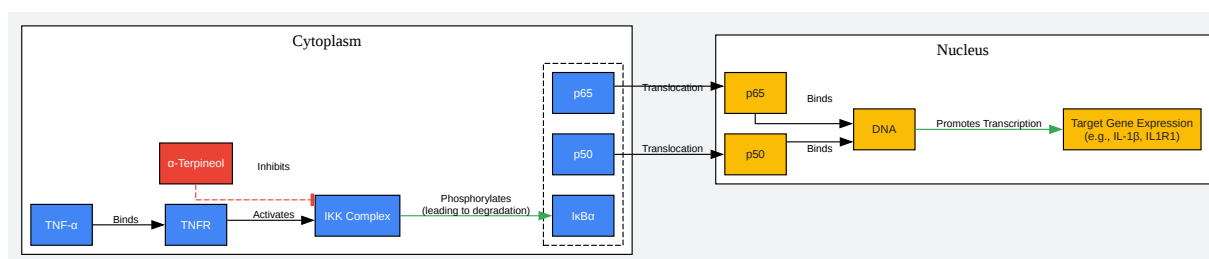
Recent studies have raised concerns about the reproductive toxicity of α -Terpineol in male rats at higher doses.[17][18] Observed effects include decreased testosterone levels, azoospermia, and histopathological changes in the testes and epididymis.[17][18] A combined repeated dose with reproduction/developmental screening study found no adverse maternal or developmental effects at doses up to 250 mg/kg/day.[3]

Mechanisms of Toxicity

Preliminary research has begun to elucidate the molecular pathways through which α -Terpineol exerts its biological and toxicological effects.

Inhibition of NF- κ B Signaling Pathway

Studies have shown that α -Terpineol can act as a potential anticancer agent by suppressing the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[4][5] NF- κ B is a key transcription factor involved in inflammation, cell survival, and proliferation. By inhibiting the translocation of NF- κ B into the nucleus, α -Terpineol can down-regulate the expression of NF- κ B target genes, leading to cell cycle arrest and apoptosis in tumor cells.[5][19]

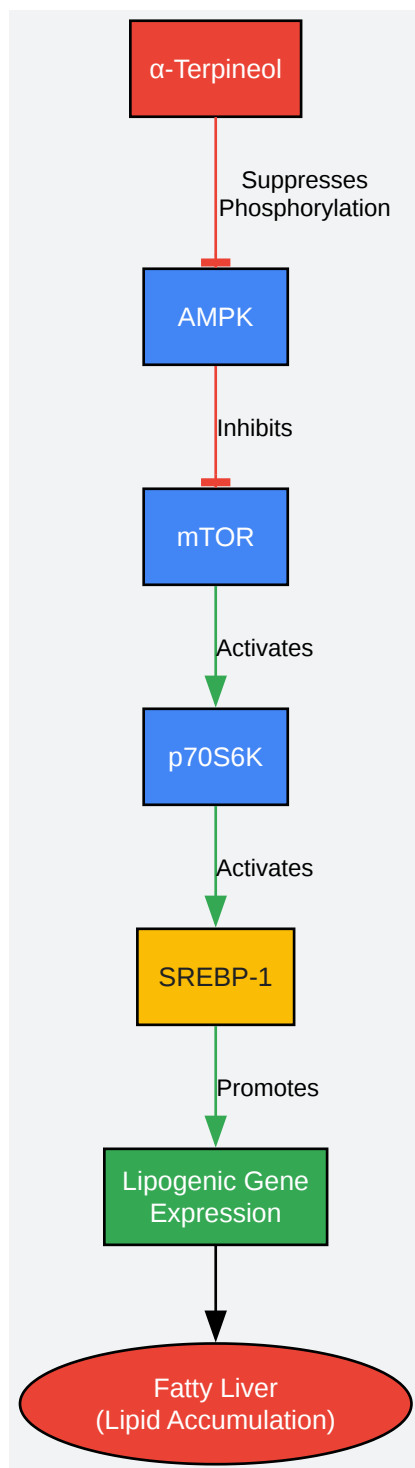


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Caption: Inhibition of the NF- κ B signaling pathway by α -Terpineol.

Modulation of AMPK/mTOR/SREBP-1 Pathway

α -Terpineol has been shown to induce fatty liver (hepatic steatosis) in mice by modulating the AMP-activated protein kinase (AMPK) pathway.[6] It suppresses the phosphorylation of AMPK, which in turn leads to the activation of the mTOR pathway and the sterol regulatory element-binding protein-1 (SREBP-1).[6] SREBP-1 is a key transcription factor that promotes the expression of genes involved in lipogenesis, leading to lipid accumulation in the liver.[6]



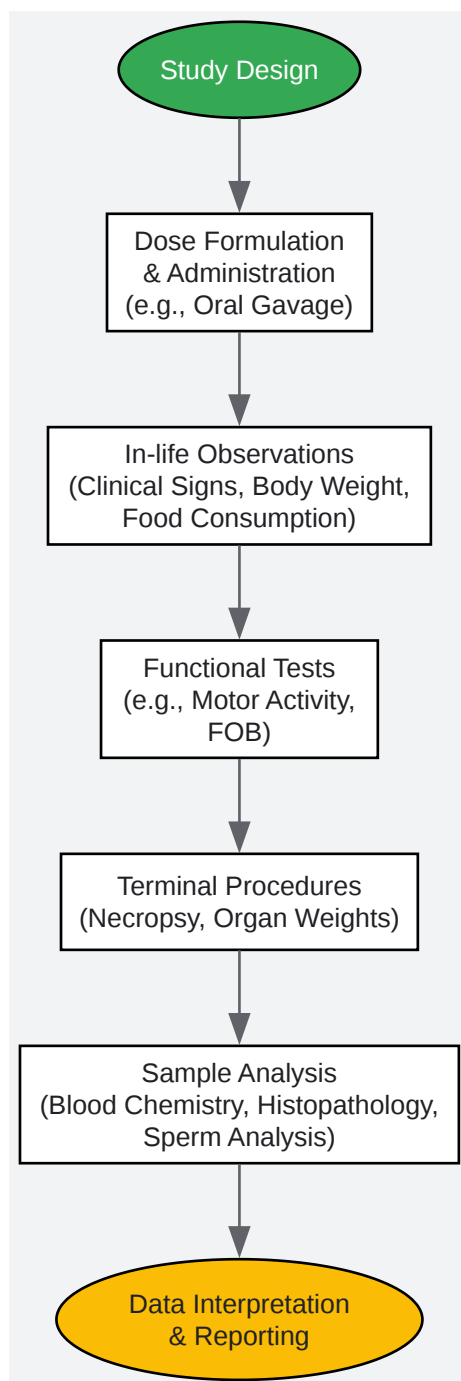
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Caption: α-Terpineol-induced fatty liver via the AMPK/mTOR/SREBP-1 pathway.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of common experimental protocols used in the assessment of α -Terpineol.

General In Vivo Toxicity Testing Workflow



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Caption: Generalized experimental workflow for in vivo toxicity studies.

In Vivo Reproductive Toxicity Study

- Test System: Wistar rats (e.g., 6 males and 6 females per group).[\[18\]](#)
- Vehicle: Corn oil.[\[10\]](#)[\[11\]](#)
- Administration: Daily oral gavage.[\[18\]](#)
- Dose Levels: 0, 75, 150, and 300 mg/kg/day.[\[18\]](#)
- Duration: The study may cover premating, mating, gestation, and lactation periods. For a 28-day study, daily administration is performed for 28 consecutive days.[\[10\]](#)
- Endpoints for Males: Body weight, food consumption, sperm parameters (count, motility, morphology), testosterone levels, and histopathology of testes and epididymis.[\[17\]](#)[\[18\]](#)
- Endpoints for Females: Estrous cycle, mating behavior, fertility, gestation length, litter size, and pup viability.[\[17\]](#)
- Hormonal Analysis: Serum levels of hormones like testosterone and thyroxine (T4) are measured.[\[17\]](#)[\[18\]](#)

In Vitro Cytotoxicity Assay (MTT Assay)

- Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
- Test System: Various human or animal cell lines (e.g., HeLa, MCF-7, B16-F10).[\[14\]](#)[\[16\]](#)
- Procedure:
 - Cells are seeded in 96-well plates and allowed to attach overnight.
 - Cells are treated with various concentrations of α -Terpineol (e.g., 50, 100, 200, and 400 $\mu\text{g/mL}$) for a specified duration (e.g., 72 hours).[\[14\]](#)[\[15\]](#)

- MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- The absorbance is measured using a microplate reader, which is proportional to the number of viable cells.
- Data Analysis: The IC50 value is calculated, representing the concentration of α -Terpineol that inhibits cell growth by 50%.

In Vitro Genotoxicity (Comet and Micronucleus Assays)

- Test System: Human peripheral blood lymphocytes or other suitable cell lines (e.g., Sarcoma 180).[\[13\]](#)[\[14\]](#)
- Concentrations: A range of concentrations is tested (e.g., 100, 250, and 500 $\mu\text{g/mL}$).[\[15\]](#)
- Comet Assay (Single Cell Gel Electrophoresis):
 - Cells are treated with α -Terpineol.
 - Individual cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.
 - DNA is stained, and the "comet tail" (representing fragmented DNA) is visualized and measured to quantify DNA damage.[\[15\]](#)
- Cytokinesis-Block Micronucleus (CBMN) Assay:
 - Cells are treated with α -Terpineol.
 - Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.
 - Cells are harvested, fixed, and stained.
 - The frequency of micronuclei (small nuclei that form due to chromosome fragments or whole chromosomes left behind during cell division), nucleoplasmic bridges, and nuclear

buds in binucleated cells is scored as an indicator of chromosomal damage and instability.
[13][15]

Conclusion

The available preliminary toxicological data indicate that (+)- α -Terpineol has a low order of acute toxicity. The primary concerns identified in preliminary studies relate to potential reproductive toxicity in males at high doses and the induction of fatty liver through the AMPK/mTOR/SREBP-1 pathway.[6][17] Conversely, its selective cytotoxicity against cancer cells and its ability to inhibit the pro-inflammatory NF- κ B pathway highlight its therapeutic potential.[5] Further comprehensive, long-term studies are necessary to establish a definitive safety profile, including chronic toxicity, carcinogenicity, and detailed dose-response characterization for reproductive effects, to fully support its use in various consumer and pharmaceutical products.

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